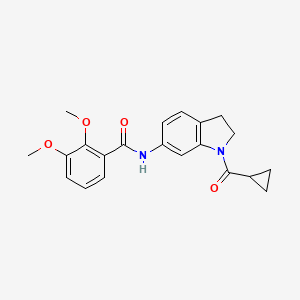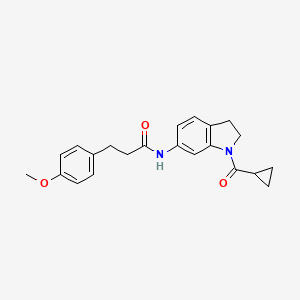
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide, also known as CIPD, is a synthetic compound belonging to the class of indole derivatives. It is a small molecule with a molecular weight of approximately 300 Da, and is a highly lipophilic, white, crystalline solid. CIPD has been used in a variety of scientific research applications, including as a tool compound to study the role of the indoleamine 2,3-dioxygenase (IDO) enzyme in human physiological processes.
Applications De Recherche Scientifique
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been widely used in scientific research as a tool compound to study the role of the indoleamine 2,3-dioxygenase (IDO) enzyme in human physiological processes. IDO is involved in a variety of physiological and biochemical processes, including immune system regulation, cancer progression, and metabolism. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been used to study the effects of IDO on these processes and to elucidate the mechanism of action of IDO inhibitors. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has also been used in studies of the effects of IDO on the metabolism of tryptophan, a key amino acid involved in the synthesis of serotonin.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide is thought to involve the inhibition of the IDO enzyme. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide binds to the active site of the enzyme and prevents the binding of tryptophan, an amino acid that is necessary for the synthesis of serotonin. By blocking the binding of tryptophan, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide inhibits the activity of the IDO enzyme and prevents the breakdown of tryptophan, thus increasing the availability of serotonin in the body.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects. In studies of cancer cells, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to inhibit the growth of the cancer cells, as well as to reduce the spread of the cancer cells. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has also been shown to reduce inflammation in the body, as well as to reduce the levels of pro-inflammatory cytokines. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to modulate the immune system, as well as to reduce the levels of oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide in laboratory experiments include its low toxicity, its high solubility in aqueous solutions, and its ability to inhibit the IDO enzyme. The main limitation of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide in laboratory experiments is its relatively high cost.
Orientations Futures
The potential future directions of research using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide include further studies of its effects on cancer cells and its potential use as an anti-cancer drug. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could also be used to further study the role of IDO in human physiology and the mechanisms by which it modulates the immune system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could be used to study the effects of IDO inhibitors on the metabolism of tryptophan and the synthesis of serotonin. Furthermore, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could be used to investigate the potential therapeutic applications of IDO inhibitors, such as in the treatment of autoimmune diseases and cancer.
Méthodes De Synthèse
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide can be synthesized from 1-cyclopropanecarboxylic acid and 2-phenoxyacetamide in the presence of a base such as sodium hydroxide. The reaction is catalyzed by a palladium catalyst and proceeds through several steps to form the desired compound. The first step involves the formation of an imine between the cyclopropanecarboxylic acid and the 2-phenoxyacetamide. This is followed by a reductive amination to form the desired N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(13-25-17-4-2-1-3-5-17)21-16-9-8-14-10-11-22(18(14)12-16)20(24)15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXMVRXZHOTSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)



